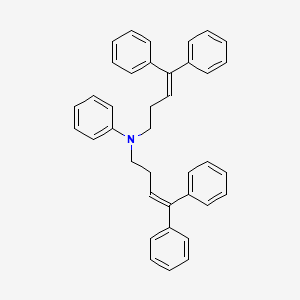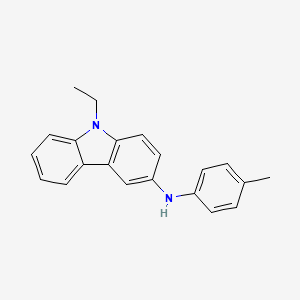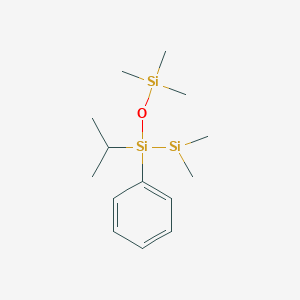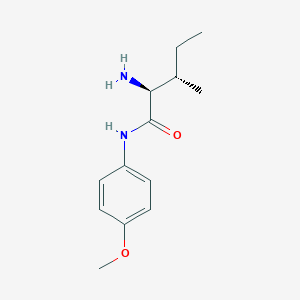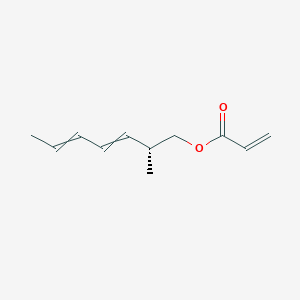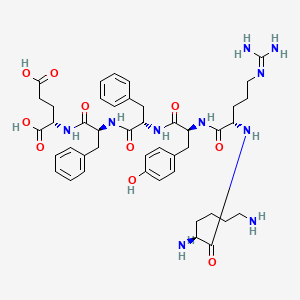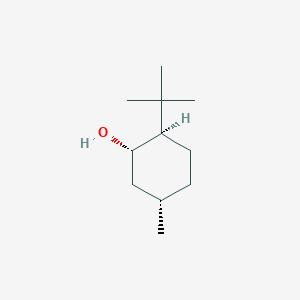
(1S,2R,5S)-2-tert-Butyl-5-methylcyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R,5S)-2-tert-Butyl-5-methylcyclohexan-1-ol is a chiral alcohol that belongs to the class of cyclohexanols. This compound is characterized by the presence of a tert-butyl group and a methyl group attached to a cyclohexane ring, with the hydroxyl group (-OH) positioned at the first carbon. The stereochemistry of this compound is defined by the (1S,2R,5S) configuration, indicating the specific spatial arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,5S)-2-tert-Butyl-5-methylcyclohexan-1-ol can be achieved through various synthetic routes. One common method involves the hydrogenation of the corresponding ketone, (1S,2R,5S)-2-tert-Butyl-5-methylcyclohexanone, using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas (H₂) at elevated pressures and temperatures . Another approach involves the reduction of the corresponding ester or acid derivative using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion of the starting materials .
Análisis De Reacciones Químicas
Types of Reactions
(1S,2R,5S)-2-tert-Butyl-5-methylcyclohexan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃), pyridinium chlorochromate (PCC)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products Formed
Oxidation: Corresponding ketone or aldehyde
Reduction: Corresponding alkane
Substitution: Corresponding halide derivatives
Aplicaciones Científicas De Investigación
(1S,2R,5S)-2-tert-Butyl-5-methylcyclohexan-1-ol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (1S,2R,5S)-2-tert-Butyl-5-methylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function . Additionally, the compound’s chiral nature allows it to interact selectively with chiral receptors and enzymes, leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
(1R,2S,5R)-2-tert-Butyl-5-methylcyclohexan-1-ol: A diastereomer with different spatial arrangement of atoms.
(1S,2R,5S)-2-Isopropyl-5-methylcyclohexan-1-ol: A structurally similar compound with an isopropyl group instead of a tert-butyl group
Uniqueness
(1S,2R,5S)-2-tert-Butyl-5-methylcyclohexan-1-ol is unique due to its specific stereochemistry and the presence of both tert-butyl and methyl groups on the cyclohexane ring. This unique structure imparts distinct physical and chemical properties, making it valuable in various applications .
Propiedades
Número CAS |
825637-01-2 |
|---|---|
Fórmula molecular |
C11H22O |
Peso molecular |
170.29 g/mol |
Nombre IUPAC |
(1S,2R,5S)-2-tert-butyl-5-methylcyclohexan-1-ol |
InChI |
InChI=1S/C11H22O/c1-8-5-6-9(10(12)7-8)11(2,3)4/h8-10,12H,5-7H2,1-4H3/t8-,9-,10-/m0/s1 |
Clave InChI |
OLSGPMSPGKZAEI-GUBZILKMSA-N |
SMILES isomérico |
C[C@H]1CC[C@@H]([C@H](C1)O)C(C)(C)C |
SMILES canónico |
CC1CCC(C(C1)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



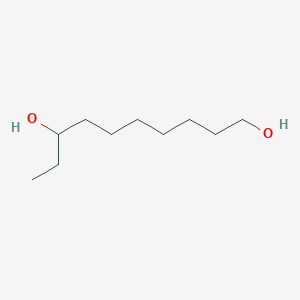
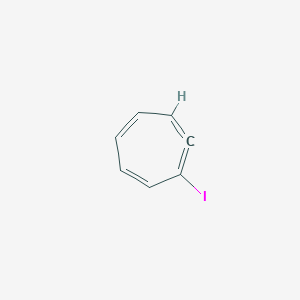
![4'-[1-(4-Hydroxyphenyl)propyl]-2',3',4',5'-tetrahydro[1,1'-biphenyl]-4-ol](/img/structure/B14228853.png)
![2-[(Diphenylcarbamothioyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B14228854.png)
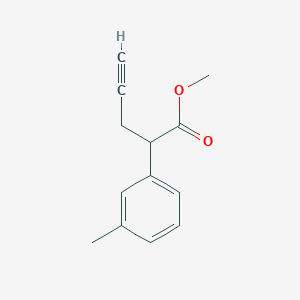
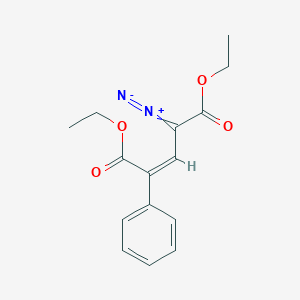
![{1-[(Cyclohex-1-en-1-yl)oxy]ethenyl}benzene](/img/structure/B14228861.png)
